Phenyl piperazine-1-carboxylate hydrochloride

Solid-state handling Weighing accuracy Salt formation

Generic vortioxetine developers require certified impurity reference standards with full spectral characterization for ANDA submission. Phenyl piperazine-1-carboxylate hydrochloride (CAS 681261-42-7) delivers the crystalline HCl salt of Vortioxetine Impurity 52, enabling direct aqueous standard preparation without organic co-solvents that interfere with HPLC-UV peak integration. • ≥95% purity with CoA, ¹H NMR, ¹³C NMR, MS • mp 196-198 °C for identity verification by capillary method • logP 1.332 - balanced RP-HPLC retention for impurity profiling • Free-flowing crystalline powder compatible with automated solid dispensing robots

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
CAS No. 681261-42-7
Cat. No. B1521213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl piperazine-1-carboxylate hydrochloride
CAS681261-42-7
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)OC2=CC=CC=C2.Cl
InChIInChI=1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H
InChIKeyUEMQSCZHCXPZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Piperazine-1-Carboxylate HCl: Properties & Impurity Standard Role


Phenyl piperazine-1-carboxylate hydrochloride (CAS 681261-42-7; molecular formula C₁₁H₁₅ClN₂O₂; molecular weight 242.70 g/mol) is the hydrochloride salt of a piperazine-1-carboxylate phenyl ester [1]. It belongs to the class of N-protected piperazine building blocks widely employed in medicinal chemistry for the synthesis of CNS-active pharmaceutical agents, including the multimodal antidepressant vortioxetine . The free base form (CAS 50606-33-2) is a transparent to pale-yellow liquid at ambient temperature, whereas the hydrochloride salt is a white crystalline powder with a melting point of 196–198 °C and a calculated logP of 1.332, providing a solid, easily handled form with enhanced aqueous solubility relative to the free base [1].

Phenyl Piperazine-1-Carboxylate HCl: Why Substitution Fails


Substituting phenyl piperazine-1-carboxylate hydrochloride with the free base (CAS 50606-33-2) or with smaller alkyl ester homologs such as ethyl piperazine-1-carboxylate (CAS 120-43-4) or methyl piperazine-1-carboxylate (CAS 50606-31-0) introduces measurable differences in physical state (crystalline solid vs. liquid), aqueous solubility, lipophilicity, and regulatory applicability [1]. The hydrochloride salt provides a well-defined melting point (196–198 °C) that enables identity verification by capillary melting point determination, whereas the free base is an oil at room temperature and lacks a distinguishing melting point [1]. Furthermore, the phenyl ester moiety confers an intermediate logP (1.332) that differs substantially from the ethyl ester (logP ~0.31) and the benzyl ester (logP ~1.50), directly impacting extraction behavior, chromatographic retention, and partitioning in biphasic reaction systems [1]. Critically, the free base is a characterized impurity reference standard (Vortioxetine Impurity 52) used in regulatory analytical method development, a role for which generic alkyl piperazine-1-carboxylates are unqualified .

Phenyl Piperazine-1-Carboxylate HCl: Differentiation Evidence


Solid Salt vs. Liquid Free Base: Handling Advantages

Phenyl piperazine-1-carboxylate hydrochloride is a white crystalline powder with a melting point of 196–198 °C, whereas the free base (CAS 50606-33-2) is reported as a transparent to pale-yellow liquid at ambient temperature [1]. This solid-state form eliminates the volumetric handling errors inherent to viscous oils and enables gravimetric dispensing with analytical balance precision .

Solid-state handling Weighing accuracy Salt formation Melting point identity

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt of phenyl piperazine-1-carboxylate is freely soluble in water, consistent with the general behavior of piperazine hydrochloride salts, whereas the free base exhibits limited aqueous solubility typical of unprotonated piperazine carbamates . This solubility differential is a direct consequence of protonation of the piperazine secondary amine (predicted pKa of the conjugate acid: ~8.5 for structurally analogous piperazine-1-carboxylates ) and is critical for synthetic transformations conducted in aqueous or biphasic media.

Aqueous solubility Salt form Reaction medium compatibility Formulation

Lipophilicity: Phenyl vs. Ethyl and Benzyl Esters

The experimentally determined logP of phenyl piperazine-1-carboxylate hydrochloride is 1.332 [1]. By comparison, the ethyl ester analog (ethyl piperazine-1-carboxylate, CAS 120-43-4) has a reported logP of 0.31480 , while the benzyl ester analog (benzyl piperazine-1-carboxylate, CAS 31166-44-6) has a logP of 1.49510 . This positions the phenyl ester at an intermediate lipophilicity approximately 1 log unit above the ethyl ester and 0.16 log units below the benzyl ester, translating to a ~10-fold difference in octanol-water partition coefficient relative to the ethyl ester.

Lipophilicity logP Chromatographic retention Liquid-liquid extraction Solid-phase extraction

Vortioxetine Impurity 52 Reference Standard

Phenyl piperazine-1-carboxylate (free base, CAS 50606-33-2) is officially designated as Vortioxetine Impurity 52 and is supplied as a characterized reference standard with HPLC, NMR, and MS spectral data and a Certificate of Analysis (CoA) at ≥97% purity for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial vortioxetine production . The corresponding hydrochloride salt (CAS 681261-42-7) provides the same phenyl piperazine-1-carboxylate scaffold in a solid, water-soluble form amenable to preparation of standard solutions in aqueous diluents . In contrast, ethyl, methyl, and benzyl piperazine-1-carboxylates lack any designation as vortioxetine-related impurities and are not supplied with regulatory-grade characterization packages [1].

Vortioxetine Impurity reference standard ANDA Quality control Method validation

Synthesis: Piperazine and Phenyl Chloroformate Route

The free base, phenyl piperazine-1-carboxylate, is synthesized by reaction of piperazine with phenyl chloroformate in ethyl acetate at 20 °C for 2 hours, followed by aqueous potassium carbonate wash and concentration, affording a colorless oil that solidifies on cooling in 95.1% yield (based on phenyl chloroformate) . Subsequent treatment with hydrochloric acid yields the hydrochloride salt. This high-yielding, single-step protection of one piperazine nitrogen with a phenyl carbamate group contrasts with the benzyl carbamate (Cbz) protection strategy using benzyl chloroformate, which requires careful temperature control (5–10 °C) to minimize dibenzylation byproducts .

Synthesis Yield Piperazine protection Phenyl chloroformate Process chemistry

Phenyl Piperazine-1-Carboxylate HCl: Procurement & Application Scenarios


Vortioxetine ANDA: Impurity Profiling

Phenyl piperazine-1-carboxylate (free base or hydrochloride) is required as Vortioxetine Impurity 52 for HPLC impurity profiling, method validation, and quality control release testing in vortioxetine generic drug development . The hydrochloride salt form enables direct preparation of aqueous standard solutions, eliminating the need for organic co-solvents that may interfere with peak integration in HPLC-UV methods. Procurement of this specific impurity reference standard, supplied with full spectral characterization (¹H NMR, ¹³C NMR, MS) and CoA at ≥97% purity, is essential for ANDA submission and regulatory compliance under ICH Q3A/Q3B guidelines .

N-Protected Piperazine Building Block for Parallel Synthesis

The hydrochloride salt is preferred over the free base for automated parallel synthesis platforms where solid dispensing robots require free-flowing crystalline powders rather than viscous oils [1]. The intermediate logP (1.332) of the phenyl carbamate protecting group provides balanced reversed-phase chromatographic retention for intermediate purification, positioned between the early-eluting ethyl carbamate (logP ~0.31) and the late-eluting Cbz group (logP ~1.50) . The phenyl carbamate can be cleaved under conditions orthogonal to Boc and Cbz groups, offering strategic flexibility in multi-step synthetic routes [2].

Scalable Piperazine Mono-Protection for API Synthesis

The synthesis of phenyl piperazine-1-carboxylate proceeds in 95.1% yield from piperazine and phenyl chloroformate at ambient temperature (20 °C) in ethyl acetate, providing a cost-effective mono-protection strategy . The subsequently formed hydrochloride salt is a crystalline solid that can be purified by recrystallization rather than column chromatography, facilitating scale-up to multi-kilogram quantities for pilot-plant production of piperazine-containing active pharmaceutical ingredients (APIs) [1].

HPLC Retention Time Marker for Method Validation

The distinct logP of phenyl piperazine-1-carboxylate (1.332) relative to its ethyl (0.31) and benzyl (1.50) homologs makes it useful as a retention time marker in reversed-phase HPLC method development for monitoring N-deprotection reactions of piperazine-containing intermediates . Its UV-active phenyl chromophore (λmax ~254 nm) provides reliable detection at standard HPLC wavelengths without requiring derivatization.

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